N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazolyl moiety, and a methylbenzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride typically involves multiple steps:
Formation of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenating agent to form the benzo[d]thiazole ring.
Attachment of the Dimethylamino Propyl Group: The intermediate is then reacted with 3-dimethylaminopropylamine under suitable conditions to introduce the dimethylamino propyl group.
Coupling with 3-Methylbenzoyl Chloride: Finally, the product is coupled with 3-methylbenzoyl chloride in the presence of a base to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride may be used as a probe to study cellular processes, given its potential to interact with biological macromolecules.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, which could affect signal transduction pathways.
DNA/RNA Binding: Interacting with nucleic acids, potentially influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the fluorine atom in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, which could be advantageous in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-8-15(13-14)19(25)24(12-6-11-23(2)3)20-22-18-16(21)9-5-10-17(18)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMTJADXLFZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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